

"physical and chemical properties of 1,4-Dihydroanthracene-9,10-diol"

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Compound of Interest

Compound Name: 1,4-Dihydroanthracene-9,10-diol

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An In-Depth Technical Guide to 1,4-Dihydroanthracene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydroanthracene-9,10-diol, a derivative of anthracene, is a molecule of significant interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications. The document details available experimental data, outlines key chemical reactions, and explores its promising roles as an antioxidant and a photosensitizer in photodynamic therapy. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction

1,4-Dihydroanthracene-9,10-diol, with the chemical formula $C_{14}H_{12}O_2$, is a dihydroxy-substituted derivative of anthracene. Its structure, featuring a dihydroanthracene backbone with hydroxyl groups at the 9 and 10 positions, imparts a unique combination of properties that make it a versatile precursor in organic synthesis and a candidate for various biological applications. This guide consolidates the current knowledge on this compound, presenting its

physicochemical characteristics, synthesis, and reactivity, with a focus on its potential in drug development.

Physical and Chemical Properties

The physical and chemical properties of **1,4-Dihydroanthracene-9,10-diol** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Computed Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1][2]
Molecular Weight	212.24 g/mol	[1][2]
CAS Number	56136-13-1	[1][2]
IUPAC Name	1,4-dihydroanthracene-9,10-diol	[2]
XLogP3-AA	3.5	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	0	[3]
Exact Mass	212.083729621 Da	[3]
Monoisotopic Mass	212.083729621 Da	[3]
Topological Polar Surface Area	40.5 Å ²	[3]
Heavy Atom Count	16	[3]
Complexity	258	[3]

Experimental Physical Properties

Property	Value	Reference
Density	1.322 g/cm ³	[4]
Boiling Point	443.2 °C	[4]
Flash Point	222 °C	[4]
Melting Point	Not available	

Solubility

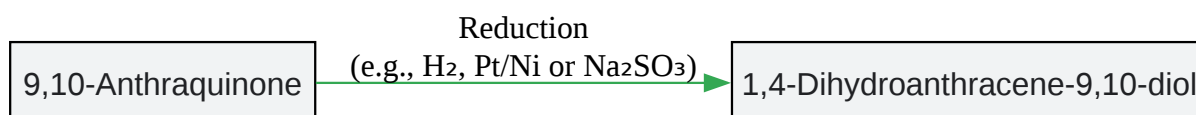
While specific solubility data for **1,4-Dihydroanthracene-9,10-diol** is not readily available, the solubility of the related compound anthracene-9,10-diol suggests that it has very low solubility in aqueous systems due to the hydrophobic nature of the anthracene backbone.[5] It is expected to exhibit moderate solubility in polar protic solvents like methanol and ethanol, and good solubility in moderately polar aprotic solvents such as acetone and chloroform, as well as nonpolar aromatic solvents like benzene and toluene.[5]

Synthesis and Purification

Synthesis

1,4-Dihydroanthracene-9,10-diol is primarily synthesized through the reduction of 9,10-anthraquinone.[4]

General Reaction Scheme:



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Figure 1: General synthesis of **1,4-Dihydroanthracene-9,10-diol**.

Common methods for this reduction include:

- Catalytic Hydrogenation: Using hydrogen gas with a platinum or nickel catalyst.[4]

- Chemical Reduction: Employing sodium sulfite in an alkaline solution.[4]

A detailed experimental protocol for a similar reduction of a substituted anthraquinone is as follows, which can be adapted for the synthesis of **1,4-Dihydroanthracene-9,10-diol**.

Experimental Protocol: Reduction of 1,8-dihydroxy-9,10-anthraquinone[6]

- Methylation: The starting material, 1,8-dihydroxy-9,10-anthraquinone, is first methylated.
- Reduction: The methylated intermediate is then reduced using either zinc in acetic acid or sodium in ethanol.
- Demethylation: The final step involves demethylation to yield the diol.

Purification

Purification of **1,4-Dihydroanthracene-9,10-diol** and its derivatives can be achieved through standard laboratory techniques.

Experimental Protocol: Purification of 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate[1]

- Extraction: The crude product is dissolved in water and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine and dried over anhydrous Na_2SO_4 .
- Column Chromatography: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (v/v 2:1) eluent.
- Crystallization: Colorless single crystals can be obtained from the ethyl acetate solution.



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Figure 2: Workflow for the synthesis and purification of **1,4-Dihydroanthracene-9,10-diol**.

Spectroscopic and Structural Characterization

Spectroscopic Data

Detailed spectroscopic data for **1,4-Dihydroanthracene-9,10-diol** is limited in the public domain. However, general characteristics can be inferred.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of $3200\text{--}3500\text{ cm}^{-1}$ corresponding to the O-H stretching vibrations of the hydroxyl groups.[\[2\]](#)
- Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.[\[2\]](#) The mass spectrum of the related 9,10-dihydroanthracene-9,10-diol shows major peaks at m/z 194, 165, and 212.[\[7\]](#)

Crystal Structure

While the crystal structure of **1,4-Dihydroanthracene-9,10-diol** has not been reported, the crystal structure of its derivative, 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, has been determined.[\[1\]](#)

Crystal Data for 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate:[\[1\]](#)

Parameter	Value
Formula	C ₁₈ H ₁₂ O ₆
Crystal System	Triclinic
Space Group	P-1
a	8.208(7) Å
b	9.730(8) Å
c	9.902(8) Å
α	73.257(16)°
β	79.986(14)°
γ	80.770(14)°
Volume	740.7(10) Å ³
Z	2

The anthraquinone ring system in this derivative is nearly planar, and the crystal structure exhibits π – π stacking between parallel benzene rings of adjacent molecules with a centroid-centroid distance of 3.883(4) Å.[1]

Chemical Reactivity

1,4-Dihydroanthracene-9,10-diol undergoes several key chemical reactions:

- Oxidation: It can be oxidized to form anthraquinone derivatives.[4] This reactivity makes it a useful precursor in the synthesis of various dyes and other functional organic molecules.
- Reduction: The compound can be further reduced to yield different hydroxy derivatives.[4]
- Substitution: The hydroxyl groups can be replaced by other functional groups through substitution reactions.[4]

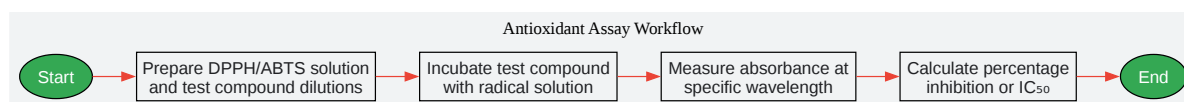
Biological Activities and Potential Applications

Antioxidant Properties

Research indicates that **1,4-Dihydroanthracene-9,10-diol** possesses antioxidant properties.[5] This activity is attributed to its ability to neutralize free radicals, making it a candidate for applications in biological systems where oxidative stress is a concern.

Experimental Protocol: General Antioxidant Assays

The antioxidant activity of compounds like **1,4-Dihydroanthracene-9,10-diol** can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.



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Figure 3: General workflow for in vitro antioxidant activity assays.

Photodynamic Therapy

1,4-Dihydroanthracene-9,10-diol and its derivatives have been studied for their potential role in photodynamic therapy (PDT), a treatment that uses a photosensitizer that, upon activation by light, generates reactive oxygen species (ROS) to kill cancer cells.[5]

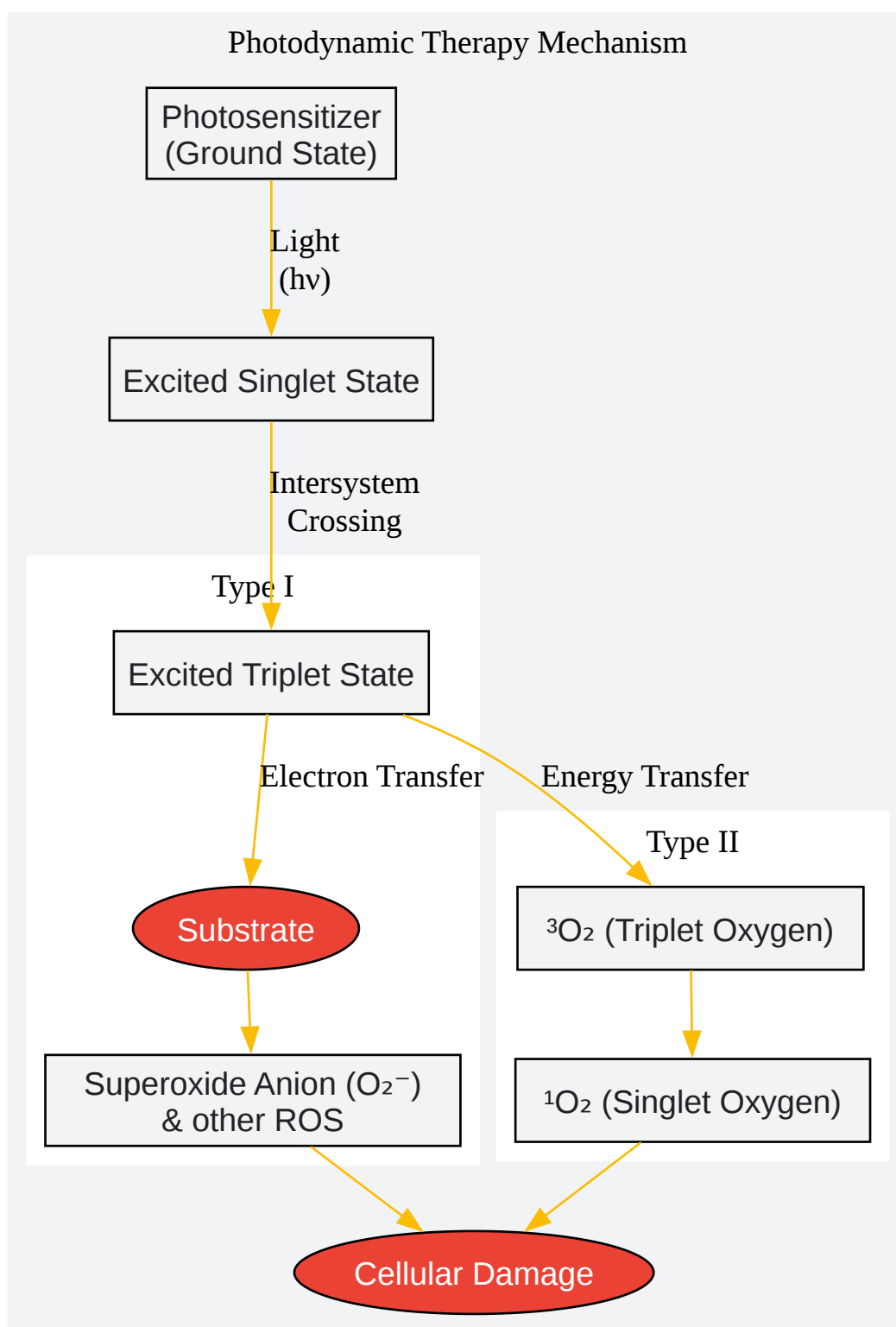
Signaling Pathway in Photodynamic Therapy with Anthraquinones

The general mechanism of PDT involves the excitation of a photosensitizer from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen via two main pathways:

- Type I Reaction: Involves electron transfer to produce superoxide anions, which can lead to the formation of other ROS.

- Type II Reaction: Involves energy transfer to ground-state triplet oxygen to generate highly reactive singlet oxygen.

These ROS can induce cellular damage through various mechanisms, including apoptosis and necrosis.



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Figure 4: Simplified signaling pathway of photodynamic therapy.

Conclusion

1,4-Dihydroanthracene-9,10-diol is a compound with a rich chemistry and promising biological activities. While some of its fundamental properties have been characterized, there remain significant opportunities for further research, particularly in elucidating its detailed spectroscopic profile, optimizing its synthesis and purification, and exploring its full potential in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support these future investigations.

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